molecular formula C15H15ClN2 B6328124 2-(Benzylamino)-2-phenylacetonitrile hydrochloride CAS No. 4918-06-3

2-(Benzylamino)-2-phenylacetonitrile hydrochloride

Cat. No.: B6328124
CAS No.: 4918-06-3
M. Wt: 258.74 g/mol
InChI Key: LEUYYYHBSZDGIE-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-phenylacetonitrile hydrochloride is an organic compound that features a benzylamino group attached to a phenylacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-phenylacetonitrile hydrochloride typically involves the reaction of benzylamine with benzyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-phenylacetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the benzylamino group under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzylamine derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzylamino)-2-phenylacetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-phenylacetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar core structure but have different functional groups attached, leading to variations in their chemical and biological properties.

    Phenylacetonitrile derivatives: Compounds with different substituents on the phenyl ring can exhibit different reactivity and applications.

Uniqueness

2-(Benzylamino)-2-phenylacetonitrile hydrochloride is unique due to its specific combination of a benzylamino group and a phenylacetonitrile core. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(benzylamino)-2-phenylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13;/h1-10,15,17H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYYYHBSZDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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